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molecular formula C8H16N2 B8571439 N-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-N-methylamine

N-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-N-methylamine

Cat. No. B8571439
M. Wt: 140.23 g/mol
InChI Key: DJLZKCPEXBVIJA-UHFFFAOYSA-N
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Patent
US07795267B2

Procedure details

80% Aluminum lithium hydride (0.36 g, 7.5 mmol) was suspended in tetrahydrofuran (10 mL). A solution of 1,1-dimethylethyl N-[2-(3,6-dihydropyridin-1(2H)-yl)ethyl]carbamate (0.68 g, 3.0 mmol) in tetrahydrofuran (10 mL) was added dropwise thereto at room temperature over 10 minutes, and the mixture was refluxed for 3 hours. The reaction solution was cooled to room temperature, and then a 1 N aqueous sodium hydroxide solution (20 mL) was added portionwise thereto. Insolubles were filtered off through a Celite, and the Celite was washed with tetrahydrofuran. The filtrate was concentrated under reduced pressure, and the residue was purified with amino silica gel column chromatography (hexane:ethyl acetate=19:1 to ethyl acetate) to obtain the title compound (0.18 g, yield 42%).
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
1,1-dimethylethyl N-[2-(3,6-dihydropyridin-1(2H)-yl)ethyl]carbamate
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
42%

Identifiers

REACTION_CXSMILES
[H-].[Li+].[Al+3].[H-].[H-].[H-].[N:7]1([CH2:13][CH2:14][NH:15][C:16](=O)OC(C)(C)C)[CH2:12][CH:11]=[CH:10][CH2:9][CH2:8]1.[OH-].[Na+]>O1CCCC1>[N:7]1([CH2:13][CH2:14][NH:15][CH3:16])[CH2:8][CH:9]=[CH:10][CH2:11][CH2:12]1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
0.36 g
Type
reactant
Smiles
[H-].[Li+].[Al+3].[H-].[H-].[H-]
Step Two
Name
1,1-dimethylethyl N-[2-(3,6-dihydropyridin-1(2H)-yl)ethyl]carbamate
Quantity
0.68 g
Type
reactant
Smiles
N1(CCC=CC1)CCNC(OC(C)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Insolubles were filtered off through a Celite
WASH
Type
WASH
Details
the Celite was washed with tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified with amino silica gel column chromatography (hexane:ethyl acetate=19:1 to ethyl acetate)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1(CCC=CC1)CCNC
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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